Enhanced Lipophilicity vs. 2-(Bromomethyl)-6-fluoropyridine (CAS 100202-78-6)
The target compound exhibits a calculated LogP of 3.64, which is significantly higher than that of the mono-brominated analog 2-(bromomethyl)-6-fluoropyridine (LogP 2.12) . This nearly 1.5-log-unit increase corresponds to a >30-fold higher partition coefficient, predicting superior membrane permeability for derived compounds in cell-based assays.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.64 |
| Comparator Or Baseline | 2-(Bromomethyl)-6-fluoropyridine (CAS 100202-78-6): LogP = 2.12 |
| Quantified Difference | ΔLogP = +1.52 (>30-fold increase in lipophilicity) |
| Conditions | In silico prediction (Chemsrc / XLogP3 methodology) |
Why This Matters
Procurement of the tri-brominated intermediate enables the direct synthesis of more lipophilic final compounds, which is often critical for CNS drug discovery programs where blood-brain barrier penetration is required.
